Cas no 2138548-02-2 (1-bromo-2-(pentan-3-yloxy)cyclooctane)

1-bromo-2-(pentan-3-yloxy)cyclooctane Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-2-(pentan-3-yloxy)cyclooctane
- 2138548-02-2
- EN300-1136390
-
- Inchi: 1S/C13H25BrO/c1-3-11(4-2)15-13-10-8-6-5-7-9-12(13)14/h11-13H,3-10H2,1-2H3
- InChI Key: MZPLSPXNWRWNIX-UHFFFAOYSA-N
- SMILES: BrC1CCCCCCC1OC(CC)CC
Computed Properties
- Exact Mass: 276.10888g/mol
- Monoisotopic Mass: 276.10888g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 9.2Ų
1-bromo-2-(pentan-3-yloxy)cyclooctane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1136390-0.25g |
1-bromo-2-(pentan-3-yloxy)cyclooctane |
2138548-02-2 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
Enamine | EN300-1136390-2.5g |
1-bromo-2-(pentan-3-yloxy)cyclooctane |
2138548-02-2 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
Enamine | EN300-1136390-5g |
1-bromo-2-(pentan-3-yloxy)cyclooctane |
2138548-02-2 | 95% | 5g |
$2443.0 | 2023-10-26 | |
Enamine | EN300-1136390-1g |
1-bromo-2-(pentan-3-yloxy)cyclooctane |
2138548-02-2 | 95% | 1g |
$842.0 | 2023-10-26 | |
Enamine | EN300-1136390-0.05g |
1-bromo-2-(pentan-3-yloxy)cyclooctane |
2138548-02-2 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
Enamine | EN300-1136390-0.1g |
1-bromo-2-(pentan-3-yloxy)cyclooctane |
2138548-02-2 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
Enamine | EN300-1136390-5.0g |
1-bromo-2-(pentan-3-yloxy)cyclooctane |
2138548-02-2 | 5g |
$3645.0 | 2023-05-24 | ||
Enamine | EN300-1136390-10g |
1-bromo-2-(pentan-3-yloxy)cyclooctane |
2138548-02-2 | 95% | 10g |
$3622.0 | 2023-10-26 | |
Enamine | EN300-1136390-0.5g |
1-bromo-2-(pentan-3-yloxy)cyclooctane |
2138548-02-2 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
Enamine | EN300-1136390-1.0g |
1-bromo-2-(pentan-3-yloxy)cyclooctane |
2138548-02-2 | 1g |
$1256.0 | 2023-05-24 |
1-bromo-2-(pentan-3-yloxy)cyclooctane Related Literature
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Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
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Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
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Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
Additional information on 1-bromo-2-(pentan-3-yloxy)cyclooctane
Comprehensive Overview of 1-Bromo-2-(pentan-3-yloxy)cyclooctane (CAS No. 2138548-02-2): Properties, Applications, and Industry Insights
1-Bromo-2-(pentan-3-yloxy)cyclooctane (CAS No. 2138548-02-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. This brominated cyclooctane derivative, characterized by its ether-linked pentyl group, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C13H25BrO, combines a cyclooctane backbone with a bromo substituent and a pentan-3-yloxy moiety, offering distinct reactivity patterns for nucleophilic substitutions and ring-opening reactions.
In recent years, the demand for functionalized cyclooctane derivatives like 1-Bromo-2-(pentan-3-yloxy)cyclooctane has surged, driven by their utility in drug discovery and material science. Researchers frequently search for "synthesis of brominated cyclooctanes" or "applications of ether-linked cyclic compounds," reflecting the compound's relevance in modern organic synthesis. Its lipophilic properties and steric hindrance make it particularly valuable for designing bioactive molecules with enhanced metabolic stability, a hot topic in medicinal chemistry.
The compound's CAS No. 2138548-02-2 is often queried alongside terms like "safe handling of brominated intermediates" and "green chemistry alternatives for cyclic ethers," highlighting industry shifts toward sustainable practices. Analytical techniques such as NMR spectroscopy and HPLC purity analysis are critical for quality control, as emphasized in peer-reviewed studies on high-purity cyclic ethers. Notably, its low volatility and moderate solubility in polar solvents align with trends favoring environmentally benign reagents.
From a commercial perspective, 1-Bromo-2-(pentan-3-yloxy)cyclooctane is cataloged by suppliers specializing in custom organics and building blocks for drug development. Patents referencing this compound often focus on its role in creating chiral catalysts or polymeric materials, addressing the growing demand for tailored molecular architectures. Regulatory databases confirm its compliance with major chemical inventories, reinforcing its accessibility for R&D.
Future prospects for CAS No. 2138548-02-2 include explorations in catalysis and nanomaterial functionalization, areas frequently discussed in forums on "advanced organic intermediates." As synthetic methodologies evolve, this compound's balanced reactivity and structural flexibility position it as a key player in next-generation chemical innovations.
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